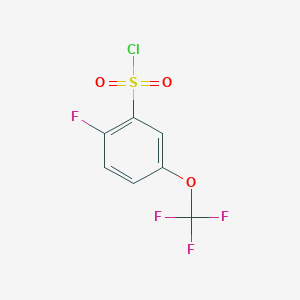

2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride

Übersicht

Beschreibung

2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O3S and a molecular weight of 278.61 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzenesulfonyl chloride moiety, making it a valuable reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride . The reaction can be represented as follows:

C7H3F4O3S+SOCl2→C7H3ClF4O3S+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is primarily utilized in the synthesis of pharmaceuticals. Its applications include:

- Synthesis of CRTH2 Antagonists : 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride has been identified as a key intermediate in the production of CRTH2 antagonists, which are used to treat inflammatory diseases such as asthma and atopic dermatitis. These antagonists function by blocking the receptor for prostaglandin D2, a mediator involved in allergic responses .

- Development of Anticancer Agents : Research indicates that derivatives of this compound can be modified to enhance their efficacy against certain types of cancer. The sulfonyl chloride group allows for further functionalization, leading to compounds with improved biological activity .

Agrochemical Applications

In the agrochemical sector, this compound serves as an essential precursor for various herbicides and pesticides. Its applications include:

- Herbicide Synthesis : The compound is used in the synthesis of specific herbicides that target broadleaf weeds while being safe for crops. The trifluoromethoxy group enhances the herbicide's ability to penetrate plant tissues, improving its effectiveness.

- Fungicide Development : Similar to its role in herbicide synthesis, this compound is also employed in creating fungicides that protect crops from fungal infections. The reactivity of the sulfonyl chloride group facilitates the formation of active fungicidal agents.

Chemical Synthesis and Reactivity

The electrophilic nature of this compound makes it suitable for various chemical transformations:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and other derivatives. This versatility is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Coupling Reactions : This compound can participate in coupling reactions with other electrophiles or nucleophiles, facilitating the construction of larger molecular frameworks necessary for drug development .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in various research contexts:

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The presence of electron-withdrawing fluorine and trifluoromethoxy groups enhances the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the fluorine atom at the ortho position.

2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which significantly influence its reactivity and applications. The combination of these functional groups enhances its electrophilicity and makes it a versatile reagent in organic synthesis .

Biologische Aktivität

2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis routes, and relevant case studies.

The compound features a sulfonyl chloride functional group attached to a fluorinated benzene ring, which significantly influences its reactivity and biological interactions. The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H4ClF4O2S |

| Molecular Weight | 292.63 g/mol |

| CAS Number | 1779119-26-4 |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. For instance, studies have shown that benzenesulfonate derivatives display potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L .

The introduction of trifluoromethyl groups in the para position of the benzene ring has been associated with enhanced antibacterial potency. In a comparative study, it was observed that compounds possessing such substitutions demonstrated superior inhibition against various bacterial strains compared to their non-fluorinated counterparts .

Case Studies

-

Antibacterial Efficacy Against MRSA

- A study investigated the activity of various benzenesulfonate derivatives against MRSA strains, revealing that compounds with trifluoromethyl substitutions exhibited MIC values significantly lower than those of traditional antibiotics like linezolid . This suggests a potential therapeutic application for this compound in treating resistant bacterial infections.

- Fluorinated Compounds in Cancer Therapy

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within bacterial cells or cancerous tissues. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as proteins or nucleic acids, potentially leading to inhibition of critical enzymatic pathways.

Eigenschaften

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(1-2-5(6)9)15-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJNWSWWIAWEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.